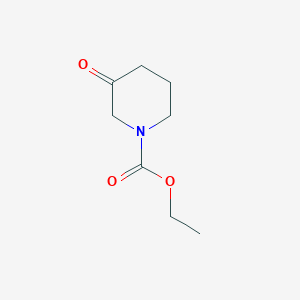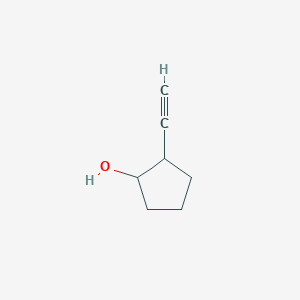
(R)-3-(4-Fluorophenoxy)pyrrolidine
Übersicht
Beschreibung
“®-3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H13ClFNO. It has a molecular weight of 217.67 .
Molecular Structure Analysis
The molecular structure of “®-3-(4-Fluorophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a fluorophenoxy group .Physical And Chemical Properties Analysis
“®-3-(4-Fluorophenoxy)pyrrolidine” is a compound that should be stored at -20°C for maximum recovery . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Wirkmechanismus
The mechanism of action of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine is not yet fully understood. However, it is believed that the compound acts as a proton acceptor in the synthesis of organic compounds. Additionally, it is believed to act as a Lewis base in the formation of new materials, such as polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine have not been extensively studied. However, it is believed that the compound can act as a proton acceptor in the synthesis of organic compounds, and as a Lewis base in the formation of new materials. Additionally, it is believed that the compound can act as a catalyst in the formation of new materials, and can also act as a substrate in certain biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be easily synthesized. However, the compound is toxic and should be handled with care. Additionally, the compound is not water-soluble and must be used in an aqueous solution.
Zukünftige Richtungen
There are a number of potential future directions for the use of (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine. One potential future direction is the use of the compound in the development of new materials, such as polymers and nanomaterials. Additionally, the compound could be used in the synthesis of new drugs and pharmaceuticals. Additionally, the compound could be used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, the compound could be used in the development of new catalysts and substrates for biochemical reactions.
Wissenschaftliche Forschungsanwendungen
(R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. Additionally, (R)-3-(4-Fluorophenoxy)pyrrolidineoxy-3-pyrrolidine has been used in the development of new materials, such as polymers and nanomaterials. It has also been used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids.
Eigenschaften
IUPAC Name |
(3R)-3-(4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHNAHLNXEANR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649881 | |
| Record name | (3R)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346597-54-3 | |
| Record name | (3R)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















